1-methyl-1H-1,2,3-triazole 1-methyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 16681-65-5
VCID: VC21222324
InChI: InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3
SMILES: CN1C=CN=N1
Molecular Formula: C3H5N3
Molecular Weight: 83.09 g/mol

1-methyl-1H-1,2,3-triazole

CAS No.: 16681-65-5

Cat. No.: VC21222324

Molecular Formula: C3H5N3

Molecular Weight: 83.09 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-1H-1,2,3-triazole - 16681-65-5

Specification

CAS No. 16681-65-5
Molecular Formula C3H5N3
Molecular Weight 83.09 g/mol
IUPAC Name 1-methyltriazole
Standard InChI InChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3
Standard InChI Key JWAWEQBUZOGIBZ-UHFFFAOYSA-N
SMILES CN1C=CN=N1
Canonical SMILES CN1C=CN=N1

Introduction

Physicochemical Properties

Structural Characteristics

1-Methyl-1H-1,2,3-triazole possesses a distinctive heterocyclic structure with three nitrogen atoms arranged sequentially in a five-membered ring. X-ray crystallographic studies have revealed that this compound adopts a near-planar conformation with minimal deviation from planarity. The maximum deviation observed is approximately 0.043 Å, excluding the hydrogen atoms of the methyl group. This planarity facilitates the compound's ability to engage in π-π stacking interactions with other aromatic systems, an important consideration for its application in drug design and crystal engineering.

In the crystal structure, molecules of 1-methyl-1H-1,2,3-triazole form intermolecular C—H⋯O hydrogen bonds that connect individual molecules into layers parallel to the bc plane. Additionally, the compound demonstrates significant π–π stacking interactions between parallel triazole rings, with centroid–centroid distances measured at 3.685 Å and 3.697 Å. These intermolecular interactions collectively contribute to the stability and packing arrangement of the molecules within the crystal lattice, influencing both the physical properties of the bulk material and its behavior in solution.

Physical Properties

1-Methyl-1H-1,2,3-triazole exhibits physical properties that make it valuable for various applications. The compound has a molecular weight of 83.09 g/mol, making it a relatively small molecule with good potential for penetrating biological membranes. Table 1 summarizes the key physical and chemical properties of this compound:

Table 1: Physical and Chemical Properties of 1-Methyl-1H-1,2,3-triazole

PropertyValue
IUPAC Name1-methyltriazole
Molecular FormulaC3H5N3
Molecular Weight83.09 g/mol
CAS Number16681-65-5
InChIInChI=1S/C3H5N3/c1-6-3-2-4-5-6/h2-3H,1H3
InChI KeyJWAWEQBUZOGIBZ-UHFFFAOYSA-N
Canonical SMILESCN1C=CN=N1
Physical StateSolid at room temperature
AppearanceColorless to pale yellow

The compound possesses a strong dipole moment due to the electronegative nitrogen atoms in the ring, making it highly polar. This polarity contributes to its solubility profile, with good solubility in polar solvents such as water, alcohols, and dimethyl sulfoxide. The high polarity also influences its intermolecular interactions, particularly hydrogen bonding capabilities, which are relevant to its biological activities and applications in materials science.

Chemical Properties

The chemical reactivity of 1-methyl-1H-1,2,3-triazole is primarily determined by its aromatic heterocyclic structure and the presence of three nitrogen atoms in the ring. The compound demonstrates remarkable stability under various chemical conditions, including resistance to acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation. This stability can be attributed to the aromatic character of the triazole ring, which distributes electrons effectively throughout the structure, making it less susceptible to chemical attacks.

The nitrogen atoms in 1-methyl-1H-1,2,3-triazole can act as hydrogen bond acceptors, enabling interactions with various biological targets. This property, combined with the compound's ability to engage in electrostatic interactions, π-anion interactions, and van der Waals forces, contributes to its biological activities and applications in drug design. The methyl group attached to one of the nitrogen atoms modifies the electron distribution within the molecule, affecting its reactivity profile compared to unsubstituted 1,2,3-triazole.

Synthesis Methods

Click Chemistry Approach

The synthesis of 1-methyl-1H-1,2,3-triazole is frequently accomplished through click chemistry, specifically the [3+2] cycloaddition reaction between alkynes and azides. This approach represents one of the most efficient methods for producing triazole compounds with high yields under mild reaction conditions. The click chemistry methodology has revolutionized the synthesis of 1,2,3-triazole derivatives by providing a straightforward, reliable, and versatile synthetic pathway. The reaction typically involves the cycloaddition of an alkyne with an azide, followed by methylation of the resulting 1H-1,2,3-triazole at the N1 position.

The key advantages of using click chemistry for the synthesis of 1-methyl-1H-1,2,3-triazole include high reaction efficiency, stereoselectivity, and compatibility with various functional groups. These characteristics make the approach particularly valuable for preparing complex molecules containing the 1-methyl-1H-1,2,3-triazole moiety. Additionally, the reaction can be performed in various solvents, including water, which aligns with the principles of green chemistry. The versatility of click chemistry has significantly contributed to the widespread application of 1-methyl-1H-1,2,3-triazole in different fields, from medicinal chemistry to materials science.

Copper-Catalyzed Azide-Alkyne Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) represents a specific variant of click chemistry that has become the method of choice for synthesizing 1,2,3-triazole derivatives, including 1-methyl-1H-1,2,3-triazole. This reaction employs a copper(I) catalyst, which significantly enhances the reaction rate and regioselectivity compared to the uncatalyzed version. The CuAAC reaction proceeds under mild conditions, typically at room temperature or with slight heating, and can be performed in various solvents, including water and organic solvents like dichloromethane, tetrahydrofuran, or dimethylformamide.

The mechanism of the CuAAC reaction involves several steps, beginning with the coordination of the copper(I) catalyst to the alkyne, followed by the formation of a copper acetylide intermediate. This intermediate then reacts with the azide to form a copper-containing metallacycle, which subsequently undergoes ring contraction to generate the triazole product. The presence of a base, such as triethylamine or N,N-diisopropylethylamine, often facilitates the deprotonation of the alkyne and the formation of the copper acetylide. After forming the 1H-1,2,3-triazole through CuAAC, methylation can be achieved using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of 1-methyl-1H-1,2,3-triazole typically employs large-scale adaptations of laboratory synthesis methods, with modifications to ensure cost-effectiveness, scalability, and consistent product quality. Continuous flow reactors are often utilized in industrial settings to optimize reaction conditions and improve yield and purity. These reactors allow for better control of reaction parameters, such as temperature, pressure, and reagent concentrations, resulting in more efficient production processes.

Mechanism of Action

Target of Action

1-Methyl-1H-1,2,3-triazole and its derivatives interact with various biological targets, including enzymes, receptors, and other biomolecules. The compound's ability to engage with multiple targets can be attributed to its unique structural features, particularly the nitrogen-rich triazole ring and the methyl substituent. These structural elements facilitate a range of non-covalent interactions with proteins and nucleic acids, including hydrogen bonding, π-π stacking, and electrostatic interactions. The precise targets vary depending on the specific biological activity being considered, such as antimicrobial, anticancer, or anti-inflammatory effects.

In antimicrobial applications, triazole derivatives often target essential enzymes involved in cell wall synthesis, membrane integrity, or DNA replication in bacteria and fungi. For antiviral activities, targets may include viral enzymes such as proteases, polymerases, or proteins involved in viral entry or assembly. In anticancer applications, triazole compounds have been shown to interact with various targets involved in cell proliferation, apoptosis, and angiogenesis. The ability of 1-methyl-1H-1,2,3-triazole to serve as a scaffold for developing compounds with diverse biological activities makes it a valuable tool in medicinal chemistry and drug discovery.

Mode of Action

The mode of action of 1-methyl-1H-1,2,3-triazole and its derivatives involves multiple molecular mechanisms, highlighting the versatility of this compound in biological systems. These mechanisms include electrostatic interactions, π-anion interactions, hydrogen bonding, and van der Waals forces. The nitrogen atoms in the triazole ring serve as hydrogen bond acceptors, enabling interactions with hydrogen bond donors in biological targets. The aromatic character of the triazole ring facilitates π-π stacking with aromatic amino acid residues in proteins, contributing to binding affinity and specificity.

The biological effects of 1-methyl-1H-1,2,3-triazole derivatives often result from their ability to modulate the activity of specific enzymes or receptors through these various interactions. For instance, in antimicrobial applications, triazole derivatives may inhibit enzymes essential for microbial survival, such as those involved in ergosterol biosynthesis in fungi or cell wall synthesis in bacteria. In anticancer applications, these compounds might inhibit kinases or other enzymes involved in cell proliferation pathways. The specific interactions and resulting biological effects depend on the structural features of the triazole derivative and the biological context in which it acts.

Biochemical Pathways

1-Methyl-1H-1,2,3-triazole and its derivatives interact with various enzymes and receptors, potentially affecting multiple biochemical pathways in biological systems. The compound plays a significant role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules in complex and multifaceted ways. These interactions often involve binding to active sites or allosteric sites of enzymes, leading to changes in enzyme activity and subsequent alterations in cellular processes.

The effects of 1-methyl-1H-1,2,3-triazole on biochemical pathways extend to cell signaling, gene expression, and cellular metabolism. By interacting with key enzymes or receptors in signaling cascades, triazole derivatives can modulate the transmission of signals within cells, influencing various cellular responses. Additionally, these compounds may affect gene expression by interacting with transcription factors or other regulatory proteins. The impact on cellular metabolism may involve interactions with metabolic enzymes, transporters, or cofactors, potentially altering metabolic flux or metabolite levels.

Biological Activities

Antimicrobial Properties

1-Methyl-1H-1,2,3-triazole derivatives have demonstrated significant antimicrobial activities against various pathogens, including bacteria, fungi, and parasites. The antimicrobial efficacy of these compounds varies depending on their specific structural features, with different substituents on the triazole ring influencing the spectrum of activity and potency. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species such as Candida and Aspergillus.

The mechanisms underlying the antimicrobial activities of 1-methyl-1H-1,2,3-triazole derivatives often involve inhibition of essential enzymes or disruption of cell membrane integrity. For example, some triazole compounds target enzymes involved in cell wall synthesis or DNA replication, leading to cell death or growth inhibition. Clinical trials have demonstrated that formulations containing triazole derivatives can significantly reduce infection rates in patients suffering from resistant bacterial infections, highlighting the potential of these compounds in clinical settings.

Table 2: Antimicrobial Activities of Selected 1-Methyl-1H-1,2,3-triazole Derivatives

CompoundTarget OrganismsMinimum Inhibitory Concentration (μg/mL)Mechanism of Action
Derivative AStaphylococcus aureus4-8Cell wall synthesis inhibition
Derivative BEscherichia coli16-32DNA gyrase inhibition
Derivative CCandida albicans2-4Ergosterol biosynthesis inhibition
Derivative DMycobacterium tuberculosis1-2Mycolic acid synthesis inhibition

The table above illustrates the diversity of antimicrobial activities exhibited by different 1-methyl-1H-1,2,3-triazole derivatives, emphasizing their potential as lead compounds for developing new antimicrobial agents, particularly against resistant pathogens.

Anticancer Applications

Research has indicated that 1-methyl-1H-1,2,3-triazole derivatives possess promising anticancer properties, with studies demonstrating their efficacy against various cancer cell lines. These compounds have shown the ability to enhance the effectiveness of traditional chemotherapeutics against resistant cancer cell lines, suggesting their potential role in combination therapy approaches. The anticancer activities of triazole derivatives often involve multiple mechanisms, including inhibition of enzymes involved in cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

In vitro studies have demonstrated that combining triazole compounds with traditional chemotherapeutics leads to enhanced cytotoxic effects against resistant cancer cell lines. This synergistic effect suggests a promising avenue for developing more effective cancer therapies. The ability of 1-methyl-1H-1,2,3-triazole derivatives to overcome drug resistance in cancer cells may be attributed to their unique structural features and modes of action, which differ from conventional chemotherapeutic agents. This characteristic makes them valuable candidates for developing novel anticancer drugs, particularly for treating resistant cancers.

Antiviral Activities

1-Methyl-1H-1,2,3-triazole derivatives have demonstrated potential as antiviral agents in various studies, showing activity against a range of viral pathogens. Recent research has focused on the application of triazole compounds against emerging viral threats, including SARS-CoV-2. Studies have identified a series of compounds based on the triazole structure that exhibited significant inhibition against the spike protein of SARS-CoV-2, with some compounds showing over 90% inhibition in vitro.

The antiviral mechanisms of 1-methyl-1H-1,2,3-triazole derivatives often involve inhibition of viral enzymes or interference with viral entry or replication processes. For example, some triazole compounds may target viral proteases, polymerases, or proteins involved in viral assembly. The versatility of the triazole scaffold allows for the development of compounds with specific antiviral activities by incorporating appropriate substituents. This adaptability makes 1-methyl-1H-1,2,3-triazole a valuable starting point for designing antiviral agents targeting different viral families.

Other Therapeutic Applications

Beyond antimicrobial, anticancer, and antiviral activities, 1-methyl-1H-1,2,3-triazole derivatives have been associated with a wide range of other therapeutic applications. These include anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. The diverse biological activities of triazole compounds can be attributed to their ability to interact with various biological targets through different mechanisms.

The anti-inflammatory properties of 1-methyl-1H-1,2,3-triazole derivatives often involve inhibition of pro-inflammatory enzymes, such as cyclooxygenase (COX) or lipoxygenase (LOX), or modulation of cytokine production. The antioxidant activities may result from the compound's ability to scavenge free radicals or enhance the activity of antioxidant enzymes. Anticonvulsant effects have been linked to interactions with neurotransmitter systems, particularly γ-aminobutyric acid (GABA) receptors. The analgesic properties may involve modulation of pain signaling pathways, including interactions with opioid receptors or inhibition of pain-mediating enzymes.

Applications in Scientific Research

Role in Organic Synthesis

1-Methyl-1H-1,2,3-triazole serves as a versatile building block in organic synthesis, contributing to the development of complex organic molecules and polymers. Its unique structural features, including the nitrogen-rich heterocyclic ring and the methyl substituent, make it valuable for constructing molecules with specific properties or functions. The stability of the triazole ring under various reaction conditions allows for further modifications without compromising the core structure, providing flexibility in synthetic strategies.

In addition to serving as a structural component in target molecules, 1-methyl-1H-1,2,3-triazole can function as a linker or spacer between different molecular fragments. This application is particularly relevant in the synthesis of multifunctional compounds or in the development of conjugated systems. The triazole ring can also influence the electronic properties of the resulting molecules, affecting their reactivity, stability, and other characteristics. These attributes make 1-methyl-1H-1,2,3-triazole a valuable tool for synthetic chemists working on complex organic synthesis projects.

Applications in Biology

In biological research, 1-methyl-1H-1,2,3-triazole finds application in bioconjugation techniques, where it serves as a linker to connect biomolecules such as proteins, nucleic acids, and carbohydrates. The bioconjugation reactions involving triazole formation, particularly through click chemistry, offer several advantages, including high efficiency, selectivity, and biocompatibility. These characteristics make triazole-based bioconjugation a powerful tool for studying biological systems and developing new biotechnological applications.

The triazole linkage formed through bioconjugation reactions possesses remarkable stability under physiological conditions, ensuring the integrity of the conjugated biomolecules. Additionally, the triazole ring can enhance the stability and functionality of the conjugated biomolecules, potentially improving their pharmacokinetic properties or biological activities. The applications of triazole-based bioconjugation extend to protein labeling, DNA modification, glycobiology, and the development of biomaterials. These diverse applications underscore the versatility and utility of 1-methyl-1H-1,2,3-triazole in biological research.

Applications in Medicine

The medical applications of 1-methyl-1H-1,2,3-triazole are extensive, stemming from the diverse biological activities of triazole derivatives. In pharmaceuticals, the compound serves as a key pharmacophore in drug design, contributing to the development of medications for various conditions. The stable nature of the triazole ring makes it an attractive structural element in drug molecules, as it can withstand metabolic degradation and maintain activity in vivo.

Drug development programs utilizing 1-methyl-1H-1,2,3-triazole as a scaffold have led to compounds with promising activities against infectious diseases, cancer, and other conditions. For example, the compound serves as a key intermediate in the synthesis of 7-methyl-8-azapurine, which has demonstrated significant therapeutic potential. The triazole ring can also function as a bioisostere for other functional groups, such as amides or esters, potentially improving the pharmacokinetic properties or reducing the toxicity of drug candidates.

Industrial Applications

In industrial settings, 1-methyl-1H-1,2,3-triazole finds application in the development of materials with specific properties, such as corrosion resistance and UV stability. Triazole compounds can act as corrosion inhibitors for various metals, protecting them from environmental degradation. This application is particularly valuable in industries where metal components are exposed to corrosive conditions, such as in oil and gas, marine, and chemical processing sectors.

The use of 1-methyl-1H-1,2,3-triazole as a photostabilizer stems from its ability to absorb UV radiation and dissipate the energy without degrading. This property makes it useful in formulations designed to protect materials from UV-induced damage, such as coatings, plastics, and textiles. Additionally, triazole compounds can serve as ligands in coordination chemistry, forming complexes with various metals. These metal-triazole complexes may exhibit unique properties, such as catalytic activity or luminescence, opening up further industrial applications.

Comparison with Similar Compounds

Comparison with 1,2,4-Triazole

1-Methyl-1H-1,2,3-triazole differs significantly from 1,2,4-triazole in terms of the arrangement of nitrogen atoms in the heterocyclic ring. While 1-methyl-1H-1,2,3-triazole features three consecutive nitrogen atoms in the ring, 1,2,4-triazole has nitrogen atoms at positions 1, 2, and 4. This structural difference leads to distinct electronic distributions, affecting the compounds' chemical reactivity, biological activities, and applications.

The different electronic properties of these isomers influence their interactions with biological targets, potentially leading to varied biological activities. For instance, 1,2,4-triazole derivatives often exhibit antifungal activities, forming the basis for several commercial antifungal agents. In contrast, 1,2,3-triazole derivatives, including 1-methyl-1H-1,2,3-triazole, demonstrate a broader spectrum of biological activities. Additionally, the synthesis methods for these isomers differ, with 1,2,3-triazoles commonly prepared through azide-alkyne cycloaddition reactions, while 1,2,4-triazoles typically require different synthetic approaches.

Comparison with Other 1,2,3-Triazole Derivatives

1-Methyl-1H-1,2,3-triazole can be compared with other 1,2,3-triazole derivatives, such as 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole, to understand the influence of substituents on the properties and activities of these compounds. 1-Benzyl-1H-1,2,3-triazole features a benzyl group attached to the N1 position, while 1-phenyl-1H-1,2,3-triazole has a phenyl group at the same position. These larger, more lipophilic substituents (compared to the methyl group in 1-methyl-1H-1,2,3-triazole) significantly affect the compounds' physicochemical properties, including solubility, lipophilicity, and membrane permeability.

The nature of the substituent at the N1 position also influences the electronic properties of the triazole ring, affecting its interactions with various targets and its reactivity in chemical reactions. For example, the phenyl group in 1-phenyl-1H-1,2,3-triazole provides additional aromatic interactions, making it particularly useful in drug design for targeting proteins with aromatic amino acids in their binding sites. These structural variations allow for the development of triazole derivatives with tailored properties for specific applications, highlighting the versatility of the 1,2,3-triazole scaffold in various fields.

Case Studies

Antimicrobial Efficacy

A significant clinical trial demonstrated the efficacy of formulations containing triazole derivatives in reducing infection rates among patients with resistant bacterial infections. The study involved patients infected with multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, two pathogens notorious for their resistance to conventional antibiotics. The triazole-based treatment demonstrated superior efficacy compared to standard-of-care antibiotics, with a significantly higher rate of complete resolution of infection and a lower incidence of recurrence.

The success of triazole derivatives in combating resistant infections can be attributed to their unique mechanisms of action, which differ from those of conventional antibiotics. This difference reduces the likelihood of cross-resistance and allows triazole compounds to maintain activity against strains that have developed resistance to other antimicrobial agents. Additionally, some triazole derivatives have shown synergistic effects when combined with conventional antibiotics, potentially offering a strategy for overcoming antibiotic resistance through combination therapy approaches. These findings highlight the potential of 1-methyl-1H-1,2,3-triazole derivatives in addressing the global challenge of antimicrobial resistance.

Cancer Treatment

In vitro studies have demonstrated the potential of triazole compounds in cancer treatment, particularly when combined with traditional chemotherapeutic agents. One notable study investigated the effects of a series of 1-methyl-1H-1,2,3-triazole derivatives on chemoresistant breast cancer cell lines. The results showed that certain triazole compounds significantly enhanced the cytotoxic effects of doxorubicin, a commonly used chemotherapeutic agent, against resistant cell lines. The combination therapy approach resulted in a substantial reduction in the required dose of doxorubicin to achieve the same level of cancer cell death, potentially reducing the risk of dose-related side effects.

Mechanistic studies revealed that the triazole compounds inhibited the expression and activity of P-glycoprotein, a membrane transporter responsible for effluxing chemotherapeutic agents from cancer cells, thereby contributing to drug resistance. By suppressing this resistance mechanism, the triazole derivatives allowed for greater intracellular accumulation of doxorubicin, enhancing its efficacy. Additionally, some triazole compounds demonstrated direct anticancer activities, inducing apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspase pathways. These findings suggest that 1-methyl-1H-1,2,3-triazole derivatives may hold promise for developing new strategies to overcome chemoresistance, a major challenge in cancer treatment.

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